molecular formula C14H9ClF2O B3023696 3-Chloro-3',4'-difluoro-4-methylbenzophenone CAS No. 951891-00-2

3-Chloro-3',4'-difluoro-4-methylbenzophenone

Cat. No.: B3023696
CAS No.: 951891-00-2
M. Wt: 266.67 g/mol
InChI Key: YVDYQVMFJWYOKN-UHFFFAOYSA-N
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Description

3-Chloro-3’,4’-difluoro-4-methylbenzophenone is an organic compound with the molecular formula C14H9ClF2O. It is a member of the benzophenone family, characterized by the presence of a ketone functional group attached to two aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’,4’-difluoro-4-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-4-methylbenzoyl chloride with 3,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-3’,4’-difluoro-4-methylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and controlled reaction parameters, such as temperature and pressure, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’,4’-difluoro-4-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic rings.

    Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-3’,4’-difluoro-4-methylbenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-3’,4’-difluoro-4-methylbenzophenone involves its interaction with specific molecular targets. The compound’s electron-withdrawing groups (chlorine and fluorine) influence its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-3’,4’-difluoro-4-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(3-chloro-4-methylphenyl)-(3,4-difluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O/c1-8-2-3-9(6-11(8)15)14(18)10-4-5-12(16)13(17)7-10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDYQVMFJWYOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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